2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile
CAS No.: 339011-88-0
Cat. No.: VC6733714
Molecular Formula: C17H14ClF3N4O
Molecular Weight: 382.77
* For research use only. Not for human or veterinary use.
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile - 339011-88-0](/images/structure/VC6733714.png)
Specification
CAS No. | 339011-88-0 |
---|---|
Molecular Formula | C17H14ClF3N4O |
Molecular Weight | 382.77 |
IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-2-ylacetonitrile |
Standard InChI | InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2 |
Standard InChI Key | KIRMFNODVGGADB-UHFFFAOYSA-N |
SMILES | C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic name, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile, reflects its three primary structural components:
-
A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which introduces halogen and fluorinated groups.
-
A morpholino ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom.
-
A 2-pyridinyl group attached to a nitrile-functionalized central carbon .
Its molecular formula is C₁₇H₁₄ClF₃N₄O, with a molecular weight of 382.77 g/mol . The SMILES notation (C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
) encodes the connectivity of atoms, emphasizing the nitrile group (C#N
) and the spatial arrangement of substituents on the pyridine rings .
Physicochemical Properties
Thermodynamic and Solubility Data
Property | Predicted Value |
---|---|
LogP (Partition Coefficient) | 3.25 ± 0.2 |
Topological Polar Surface Area (TPSA) | 62.04 Ų |
Water Solubility | <1 mg/L (25°C) |
Henry’s Law Constant | 5.6 × 10⁻¹⁰ atm·m³/mol |
These values indicate moderate lipophilicity and low aqueous solubility, typical of nitrile-containing heterocycles .
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch), 1600–1500 cm⁻¹ (C=C/C=N aromatic stretches), and 1100–1300 cm⁻¹ (C-F stretches) .
-
Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Reported Synthetic Routes
No peer-reviewed procedures for synthesizing this compound are available, but patent literature and commercial suppliers suggest a multi-step strategy involving:
-
Nucleophilic Substitution: Reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinyl lithium with a morpholinoacetonitrile precursor.
-
Cyanoalkylation: Coupling of the intermediate with 2-pyridinyl magnesium bromide under Grignard conditions .
A hypothetical pathway is outlined below:
Step 1: Formation of the morpholinoacetonitrile intermediate via nucleophilic attack of morpholine on bromoacetonitrile.
Step 2: Lithiation of 3-chloro-5-(trifluoromethyl)pyridine at the 2-position using LDA (lithium diisopropylamide).
Step 3: Alkylation of the lithiated pyridine with the morpholinoacetonitrile intermediate.
Step 4: Final coupling with 2-pyridinyl magnesium bromide to install the second pyridine moiety .
Challenges in Scale-Up
-
Steric Hindrance: Bulky substituents on the central carbon impede reaction kinetics.
-
Purification Difficulties: Similar polarities of intermediates complicate chromatographic separation.
-
Moisture Sensitivity: The nitrile group and organometallic reagents require anhydrous conditions .
Applications and Biological Activity
Pharmaceutical Relevance
While specific biological data for this compound are undisclosed, structurally related morpholino-pyridine derivatives exhibit:
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